molecular formula C7H5Br2F B145451 2,5-Dibromo-4-fluorotoluene CAS No. 134332-29-9

2,5-Dibromo-4-fluorotoluene

Cat. No. B145451
M. Wt: 267.92 g/mol
InChI Key: CAJWWHAZRJAYKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-fluorotoluene derivatives is a topic of interest in several papers. For instance, the synthesis of 2-bromo-6-fluorotoluene is described as involving a Gattermann diazonium salt substitution reaction, followed by a reduction reaction and a Schiemann reaction, with a yield of 51.8% . Although this is not the same compound as 2,5-dibromo-4-fluorotoluene, the methodologies used could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined, revealing monoclinic crystals and classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions . These findings suggest that 2,5-dibromo-4-fluorotoluene may also exhibit interesting structural characteristics, potentially including similar halogen interactions.

Chemical Reactions Analysis

The papers describe various chemical reactions involving bromo-fluorotoluene derivatives. For example, the one-pot desulfurative-fluorination-bromination reaction leads to the synthesis of dibromo-difluoroalkylthiophenes . Additionally, the regioselective fluorination of dibromovinylbenzene derivatives has been achieved with high yields and regioselectivities . These reactions highlight the reactivity of bromo-fluorotoluene compounds and suggest possible reactions that 2,5-dibromo-4-fluorotoluene might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,5-dibromo-4-fluorotoluene are not directly reported, the properties of similar compounds can provide some insights. For example, the synthesis of 2-fluoro-3-phenylthio-1,3-butadiene and its reactivity toward dienophiles indicates that the presence of fluorine in such compounds can influence their reactivity in cycloaddition reactions . This suggests that 2,5-dibromo-4-fluorotoluene may also have unique reactivity patterns due to the presence of the fluorine atom.

Scientific Research Applications

  • Specific Scientific Field : Polymer Science and Engineering .
  • Summary of the Application : “2,5-Dibromo-4-fluorotoluene” is used in the synthesis of intrinsically microporous polyimides, which are used for gas separation membranes .
  • Methods of Application or Experimental Procedures : A series of intrinsically microporous polyimides were synthesized from 2,2′-dibromo-4,4′,5,5′-bipohenyltetracarboxylic dianhydride (Br-BPDA) and five bulky diamines . The Br-BPDA-derived polyimides exhibited excellent solubility, high thermal stability, and good mechanical properties .
  • Results or Outcomes : The fractional free volumes (FFVs) and surface areas (SBET) of the Br-BPDA-derived polyimides were in the range of 0.169–0.216 and 211–342 m²/g . The Br-BPDA-MMBDA exhibited the highest SBET and FFV and thus highest CO2 permeability of 724.5 Barrer . Moreover, Br-BPDA-DAT displayed the best gas separation performance, with CO2, H2, O2, N2, and CH4 permeabilities of 349.8, 384.4, 69.8, 16.3, and 19.7 Barrer, and H2/N2 selectivity of 21.4 .

Safety And Hazards

“2,5-Dibromo-4-fluorotoluene” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

1,4-dibromo-2-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJWWHAZRJAYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369085
Record name 2,5-DIBROMO-4-FLUOROTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-4-fluorotoluene

CAS RN

134332-29-9
Record name 2,5-DIBROMO-4-FLUOROTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134332-29-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Moroni, J Le Moigne, TA Pham, JY Bigot - Macromolecules, 1997 - ACS Publications
This paper describes the synthesis and the X-ray and the optical characterization of conjugated soluble polymers in which the planarity of the backbone has been improved by …
Number of citations: 128 pubs.acs.org
H Hall, T Högberg, C Halldin, S Bengtsson… - European journal of …, 1991 - Elsevier
[ 3 H]NCQ 115 ((R)-5-bromo-2,3-dimethoxy-N-((1-([2,5- 3 H]-4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide) was prepared by acylation of (R)-(2-aminomethyl)-1-([2,5- 3 H]-4-…
Number of citations: 20 www.sciencedirect.com
M Moroni, J Le Moigne, S Luzzati - Macromolecules, 1994 - ACS Publications
New rigid rod and conjugated polymers based on poly (aryleneethynylene) havebeen synthesized by a palladium-catalyzed polycondensation. Long alkyl side chains were bound to …
Number of citations: 300 pubs.acs.org

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